molecular formula C8H6ClNO5S2 B15290307 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide

Cat. No.: B15290307
M. Wt: 295.7 g/mol
InChI Key: ULJPNXMAWZQKFU-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide is a complex organic compound known for its unique chemical structure and diverse applications This compound is characterized by a thieno-thiazine ring system, which is a fused heterocyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide typically involves the cyclization of precursor compounds. One reported method includes the use of alkoxy magnesium as an alkaline cyclization agent in an organic solvent at temperatures ranging from 40°C to 157°C . This method enhances the yield of the desired product by optimizing the reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the carboxylic acid group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chlorine atom with an amine could produce amide derivatives.

Scientific Research Applications

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Lornoxicam: A non-steroidal anti-inflammatory drug with a similar thieno-thiazine structure.

    Piroxicam: Another anti-inflammatory drug with a related chemical structure.

Uniqueness

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide is unique due to its specific combination of functional groups and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H6ClNO5S2

Molecular Weight

295.7 g/mol

IUPAC Name

6-chloro-4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxylic acid

InChI

InChI=1S/C8H6ClNO5S2/c1-10-5(8(12)13)6(11)7-3(17(10,14)15)2-4(9)16-7/h2,11H,1H3,(H,12,13)

InChI Key

ULJPNXMAWZQKFU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)O

Origin of Product

United States

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